molecular formula C5H5F3 B14758428 2-Trifluoromethyl-1,3-butadiene CAS No. 381-81-7

2-Trifluoromethyl-1,3-butadiene

Cat. No.: B14758428
CAS No.: 381-81-7
M. Wt: 122.09 g/mol
InChI Key: SWERAHKQPFRJBK-UHFFFAOYSA-N
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Description

2-Trifluoromethyl-1,3-butadiene is an organic compound with the structural formula CF₃-CH=CH-CH₂. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties. It is used in various fields, including organic synthesis and materials science, due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Trifluoromethyl-1,3-butadiene typically involves the reaction of 2-bromo-3,3,3-trifluoropropene with acrylamides in a palladium-catalyzed Heck reaction . This method provides good yields and high regioselectivity under mild conditions.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of palladium catalysts and controlled reaction conditions ensures high efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Trifluoromethyl-1,3-butadiene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Trifluoromethyl-1,3-butadiene is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-Trifluoromethyl-1,3-butadiene involves its reactivity with various nucleophiles and electrophiles. The trifluoromethyl group enhances its electrophilic character, making it a versatile intermediate in organic synthesis. The molecular targets and pathways depend on the specific reactions it undergoes, such as cycloaddition or substitution reactions .

Comparison with Similar Compounds

Comparison: 2-Trifluoromethyl-1,3-butadiene is unique due to its trifluoromethyl group, which imparts higher reactivity and stability compared to its non-fluorinated counterparts. This makes it particularly valuable in the synthesis of fluorinated compounds and materials .

Properties

CAS No.

381-81-7

Molecular Formula

C5H5F3

Molecular Weight

122.09 g/mol

IUPAC Name

2-(trifluoromethyl)buta-1,3-diene

InChI

InChI=1S/C5H5F3/c1-3-4(2)5(6,7)8/h3H,1-2H2

InChI Key

SWERAHKQPFRJBK-UHFFFAOYSA-N

Canonical SMILES

C=CC(=C)C(F)(F)F

Origin of Product

United States

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